Cas no 1644434-29-6 (2-(acetylamino)-4-amino-2,4,6-trideoxy-α-D-Galactopyranose)

2-(acetylamino)-4-amino-2,4,6-trideoxy-α-D-Galactopyranose 化学的及び物理的性質
名前と識別子
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- 6H8Y20ST4K
- 2-(Acetylamino)-4-amino-2,4,6-trideoxy-alpha-D-galactopyranose
- 2,4-Trideoxy-2-(acetylamino)-4-amino-alpha-D-fucose
- Q27264918
- alpha-D-Galactopyranose, 2-(acetylamino)-4-amino-2,4,6-trideoxy-
- 2-(acetylamino)-4-amino-2,4,6-trideoxy-α-D-Galactopyranose
-
- インチ: 1S/C8H16N2O4/c1-3-5(9)7(12)6(8(13)14-3)10-4(2)11/h3,5-8,12-13H,9H2,1-2H3,(H,10,11)/t3-,5+,6-,7+,8+/m1/s1
- InChIKey: ISOLGZVBSWHFJY-NOVGQOIWSA-N
- ほほえんだ: O1[C@@H]([C@@H]([C@H]([C@H]([C@H]1C)N)O)NC(C)=O)O
計算された属性
- 水素結合ドナー数: 4
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 223
- 疎水性パラメータ計算基準値(XlogP): -2.3
- トポロジー分子極性表面積: 105
2-(acetylamino)-4-amino-2,4,6-trideoxy-α-D-Galactopyranose 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A191500-2.5mg |
2-(acetylamino)-4-amino-2,4,6-trideoxy-α-D-Galactopyranose |
1644434-29-6 | 2.5mg |
$ 689.00 | 2023-04-19 | ||
TRC | A191500-50mg |
2-(acetylamino)-4-amino-2,4,6-trideoxy-α-D-Galactopyranose |
1644434-29-6 | 50mg |
$ 12800.00 | 2023-09-09 | ||
TRC | A191500-10mg |
2-(acetylamino)-4-amino-2,4,6-trideoxy-α-D-Galactopyranose |
1644434-29-6 | 10mg |
$ 2463.00 | 2023-04-19 | ||
TRC | A191500-5mg |
2-(acetylamino)-4-amino-2,4,6-trideoxy-α-D-Galactopyranose |
1644434-29-6 | 5mg |
$ 1303.00 | 2023-04-19 | ||
TRC | A191500-1mg |
2-(acetylamino)-4-amino-2,4,6-trideoxy-α-D-Galactopyranose |
1644434-29-6 | 1mg |
$ 316.00 | 2023-04-19 |
2-(acetylamino)-4-amino-2,4,6-trideoxy-α-D-Galactopyranose 関連文献
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
2-(acetylamino)-4-amino-2,4,6-trideoxy-α-D-Galactopyranoseに関する追加情報
Introduction to 2-(acetylamino)-4-amino-2,4,6-trideoxy-α-D-Galactopyranose (CAS No. 1644434-29-6)
2-(acetylamino)-4-amino-2,4,6-trideoxy-α-D-Galactopyranose, identified by its Chemical Abstracts Service (CAS) number 1644434-29-6, is a specialized oligosaccharide derivative with significant implications in the fields of medicinal chemistry and glycobiology. This compound belongs to a class of glycosaminoglycan-like molecules, which have garnered considerable attention due to their structural complexity and biological functionality. The unique structural features of this compound, including its acetylated and amino-substituted galactopyranose backbone, make it a valuable scaffold for the development of novel therapeutic agents.
The chemical structure of 2-(acetylamino)-4-amino-2,4,6-trideoxy-α-D-Galactopyranose consists of a partially modified galactopyranose ring, where the 2-position is acetylated, and both the 4-position and 6-position are substituted with amino groups. This modification pattern imparts distinct chemical and biological properties that distinguish it from other glycosidic compounds. The acetylamino group at the 2-position enhances solubility and reactivity, while the amino groups at the 4- and 6-positions contribute to hydrogen bonding capabilities, making it an attractive candidate for interactions with biological targets.
In recent years, there has been growing interest in the development of glycosidic compounds for their potential applications in drug discovery and diagnostics. 2-(acetylamino)-4-amino-2,4,6-trideoxy-α-D-Galactopyranose has been explored as a key intermediate in synthesizing complex glycoconjugates that mimic natural glycoproteins and glycolipids. These mimics are particularly useful in studying carbohydrate-protein interactions, which are critical in various biological processes such as cell signaling, immune responses, and pathogen recognition.
One of the most compelling aspects of 2-(acetylamino)-4-amino-2,4,6-trideoxy-α-D-Galactopyranose is its potential role in modulating biological pathways associated with inflammation and cancer. Research has indicated that certain glycosidic structures can influence the activity of enzymes like glycosidases and glycosyltransferases, which are involved in carbohydrate metabolism. By acting as a substrate or inhibitor for these enzymes, 2-(acetylamino)-4-amino-2,4,6-trideoxy-α-D-Galactopyranose could potentially alter disease-related pathways.
Moreover, the compound has shown promise in preclinical studies as a component of therapeutic strategies targeting carbohydrate-dependent processes. For instance, its structural mimicry of sialic acid has led to investigations into its ability to interfere with bacterial adhesion mechanisms. Sialic acid is a critical component of many pathogens' surface structures, making it a prime target for antimicrobial interventions. The derivatized galactopyranose core of 2-(acetylamino)-4-amino-2,4,6-trideoxy-α-D-Galactopyranose could disrupt these interactions by competing for binding sites on host cells or pathogens.
The synthesis of 2-(acetylamino)-4-amino-2,4,6-trideoxy-α-D-Galactopyranose involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient production processes for this compound. Techniques such as chemoenzymatic synthesis have been particularly valuable in constructing complex glycosidic linkages while maintaining regioselectivity and stereochemical integrity.
In terms of applications in drug development, 2-(acetylamino)-4-amino-2,4,6-trideoxy-α-D-Galactopyranose serves as a building block for designing novel carbohydrate-based drugs. Its structural versatility allows for modifications that can enhance pharmacokinetic properties such as bioavailability and tissue specificity. Additionally, 2-(acetylamino)-4-amino-2,4,6-trideoxy-α-D-Galactopyranose has been explored in the development of carbohydrate vaccines aimed at eliciting immune responses against infectious diseases.
The growing body of research on glycosaminoglycan-like molecules underscores their importance in understanding disease mechanisms and developing innovative treatments. CAS No. 1644434-29-6 provides researchers with access to a well-characterized compound that can be further modified or used as a reference standard in analytical studies. Its unique structural features make it particularly useful for investigating interactions with lectins and other carbohydrate-binding proteins.
Future directions in the study of 2-(acetylamino)-4-amino-2,4,6-trideoxy-α-D-Galactopyranose may include exploring its potential as an anti-inflammatory agent or as a component of combination therapies targeting multiple disease pathways. The ability to fine-tune its structure through synthetic chemistry will be crucial in optimizing its therapeutic efficacy while minimizing side effects.
In conclusion, 2-(acetylamino)-4-amino-2,4,6-trideoxy-α-D-Galactopyranose (CAS No. 1644434-29-6) is a multifunctional glycosidic compound with broad applications in medicinal chemistry and glycobiology. Its unique structural properties make it an invaluable tool for studying carbohydrate-mediated biological processes and developing novel therapeutic strategies against various diseases.
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